molecular formula C19H27N3O4 B11233349 methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11233349
M. Wt: 361.4 g/mol
InChI Key: ZBDRGNCSIDCYDB-UHFFFAOYSA-N
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Description

Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. The starting materials often include cycloheptapyridazine derivatives and piperidine derivatives. The key steps in the synthesis may involve:

    Formation of the cycloheptapyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the compound to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins: These compounds share a similar hexahydro structure but differ in the specific ring systems and functional groups.

    Indole Derivatives: Indole derivatives are another class of compounds with significant biological activity, though they have a different core structure.

Uniqueness

Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of a cycloheptapyridazine ring fused with a piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[1-[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C19H27N3O4/c1-26-19(25)11-14-7-9-21(10-8-14)18(24)13-22-17(23)12-15-5-3-2-4-6-16(15)20-22/h12,14H,2-11,13H2,1H3

InChI Key

ZBDRGNCSIDCYDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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